N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide
CAS No.: 478030-17-0
Cat. No.: VC4960203
Molecular Formula: C20H22ClN3O3S
Molecular Weight: 419.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478030-17-0 |
|---|---|
| Molecular Formula | C20H22ClN3O3S |
| Molecular Weight | 419.92 |
| IUPAC Name | N-[(E)-(3-chlorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H22ClN3O3S/c1-15-5-7-19(8-6-15)28(26,27)24-11-9-17(10-12-24)20(25)23-22-14-16-3-2-4-18(21)13-16/h2-8,13-14,17H,9-12H2,1H3,(H,23,25)/b22-14+ |
| Standard InChI Key | NOQQRYLZOAEGBH-HYARGMPZSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=CC=C3)Cl |
Introduction
N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide is a complex organic compound with a molecular formula of C20H22ClN3O3S and a molecular weight of approximately 419.92 g/mol . This compound is characterized by its unique structural features, including a piperidine ring, a sulfonyl group, and a chlorophenylmethylidene moiety. The compound's chemical properties and potential applications are of interest in various fields of chemistry and pharmacology.
Density and pKa
-
Density: The predicted density of N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide is approximately 1.33 ± 0.1 g/cm³ .
-
pKa: The predicted pKa value is 12.86 ± 0.20, indicating its basic nature .
Biological and Pharmacological Applications
While specific biological activities of N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide are not extensively reported, compounds with similar structural features often exhibit potential in medicinal chemistry. These include antimicrobial, anti-inflammatory, and other pharmacological effects, depending on the specific functional groups present.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume